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molecular formula C11H12N4O B8623921 4-(3-Ethyl-2-oxoimidazolidin-1-yl)picolinonitrile

4-(3-Ethyl-2-oxoimidazolidin-1-yl)picolinonitrile

Cat. No. B8623921
M. Wt: 216.24 g/mol
InChI Key: UNRJVGHGISNCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767665B2

Procedure details

1-Ethyl-3-(4-pyridyl)-2-imidazolidinone N-oxide (0.56 g, 2.7 mmol) was dissolved in nitroethane (20 ml), and trimethylsilyl cyanide (0.55 g, 5.5 mmol) and N,N-dimethylcarbamoyl chloride (0.44 g, 4.1 mmol) were added thereto. The mixture was stirred at room temperature for 20 hrs. The solvent was evaporated, and the residue was subjected to a silica gel column chromatography. The fractions eluted with ethyl acetate-hexane (5:1, v/v) were collected, concentrated and recrystallized from tetrahydrofuran-hexane to give the titled compound (0.17 g, 29%) as white crystals.
Name
1-Ethyl-3-(4-pyridyl)-2-imidazolidinone N-oxide
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[CH2:1]([N+:3]1([O-])[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[C:4]1=[O:14])[CH3:2].C[Si]([C:20]#[N:21])(C)C.CN(C)C(Cl)=O>[N+](CC)([O-])=O>[CH2:1]([N:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([C:20]#[N:21])[CH:9]=2)[C:4]1=[O:14])[CH3:2]

Inputs

Step One
Name
1-Ethyl-3-(4-pyridyl)-2-imidazolidinone N-oxide
Quantity
0.56 g
Type
reactant
Smiles
C(C)[N+]1(C(N(CC1)C1=CC=NC=C1)=O)[O-]
Name
nitroethane
Quantity
20 mL
Type
solvent
Smiles
[N+](=O)([O-])CC
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0.44 g
Type
reactant
Smiles
CN(C(=O)Cl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
The fractions eluted with ethyl acetate-hexane (5:1
CUSTOM
Type
CUSTOM
Details
v/v) were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from tetrahydrofuran-hexane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)N1C(N(CC1)C1=CC(=NC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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